molecular formula C22H23N5O4S B2956675 2-methyl-5-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 898446-55-4

2-methyl-5-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2956675
CAS RN: 898446-55-4
M. Wt: 453.52
InChI Key: AURKSCUCYWGCQR-UHFFFAOYSA-N
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Description

2-methyl-5-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H23N5O4S and its molecular weight is 453.52. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

The adsorption and corrosion inhibition properties of piperidine derivatives, including those similar in structure to 2-methyl-5-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide, have been investigated through quantum chemical calculations and molecular dynamics simulations. These studies reveal insights into the inhibition efficiencies of these compounds on the corrosion of iron, suggesting potential applications in corrosion protection and materials science (Kaya et al., 2016).

Synthesis and Structural Characterization for HIV-1 Infection Prevention

Research into methylbenzenesulfonamide compounds, including those structurally related to the subject compound, has shown increasing interest due to their potential use as small molecular antagonists in the prevention of human HIV-1 infection. These findings support the compound's relevance in medicinal chemistry and drug development, particularly in the context of HIV-1 prevention strategies (Cheng De-ju, 2015).

Flexible Approach Toward Trisubstituted Piperidines

A study demonstrated a method for synthesizing trisubstituted piperidines, which are structurally related to the compound . This synthesis could have implications for the production of various bioactive compounds, including potential applications in the synthesis of indolizidine alkaloids and other pharmacologically active molecules (J. Harris & A. Padwa, 2003).

Nitrosation of Amines in Non-Aqueous Solvents

The nitrosation process of amines, including piperidine, in non-aqueous solvents was studied, revealing differences between N-N=O and O-N=O nitroso donors. This research could provide valuable insights into the chemical behavior of nitroso compounds and their interactions with amines, relevant to both organic synthesis and potential industrial applications (L. García‐Río et al., 2004).

Antimicrobial Activity of Piperidine Derivatives

A series of novel piperidine derivatives, structurally related to 2-methyl-5-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide, were synthesized and screened for their in vitro antimicrobial activity. This research underscores the potential of such compounds in developing new antimicrobial agents (N. Desai et al., 2016).

properties

IUPAC Name

2-methyl-5-nitro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S/c1-16-5-10-19(27(28)29)15-21(16)32(30,31)25-18-8-6-17(7-9-18)20-11-12-22(24-23-20)26-13-3-2-4-14-26/h5-12,15,25H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURKSCUCYWGCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

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